molecular formula C17H14ClNO2S B5599292 3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B5599292
M. Wt: 331.8 g/mol
InChI Key: IQZMSIVFMOZMGW-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring, along with various substituents, imparts unique properties to these molecules, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with 6-methylbenzo[b]thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of 3-chloroaniline to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and methoxy groups, along with the carboxamide functionality, allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-10-6-7-13-14(8-10)22-16(15(13)18)17(20)19-11-4-3-5-12(9-11)21-2/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZMSIVFMOZMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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